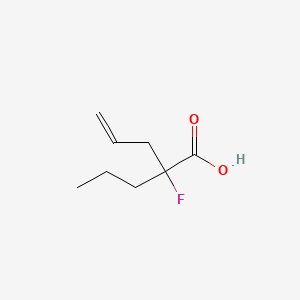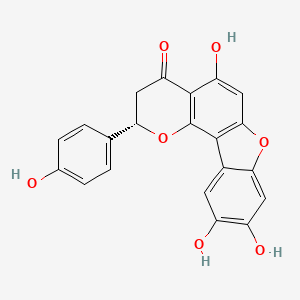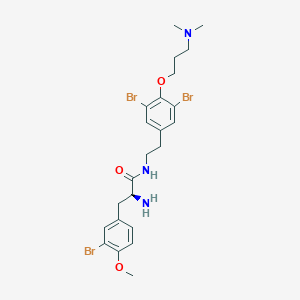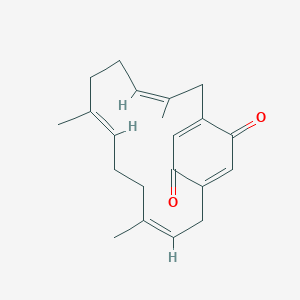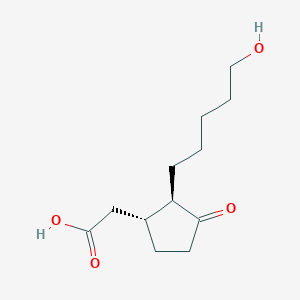
(-)-12-Hydroxy-9,10-dihydrojasmonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-12-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid and an oxo monocarboxylic acid.
Applications De Recherche Scientifique
Plant Growth Regulation : (-)-12-Hydroxy-9,10-dihydrojasmonic acid is a metabolite of dihydrojasmonic acid (DJA), which plays a role in plant growth regulation. In barley shoots, DJA is converted into (-)-9,10-dihydro-11ξ-hydroxyjasmonic acid and its O(11)-β-d-glucopyranoside, indicating its significance in plant metabolism (Meyer et al., 1989). Additionally, amino acid conjugates of DJA, such as N-[12-hydroxy-9,10-dihydrojasmonoyl]isoleucine, have been identified in barley, suggesting a complex role in plant growth (Meyer et al., 1991).
Biochemical Significance in Plants : The compound is involved in various biochemical pathways in plants. For instance, it is a constituent of various organs of many plant species and accumulates in different concentrations compared to jasmonic acid (JA), indicating its distinct role in plant physiology (Miersch et al., 2007). It's also implicated in wound-induced metabolic conversion in plants, affecting the expression pattern of genes related to JA biosynthesis and signaling (Glauser et al., 2008).
Molecular Characterization : The gene AtST2a in Arabidopsis thaliana encodes a hydroxyjasmonate sulfotransferase, which shows specificity for 11- and 12-hydroxyjasmonate. This discovery suggests a potential pathway for the regulation of jasmonic acid in plants (Gidda et al., 2003).
Applications in Aphid Deterrence : Hydroxylated derivatives of jasmonates, produced through microbial transformations, have shown aphid deterrent activity. This application demonstrates the potential of this compound derivatives in agricultural pest control (Gliszczyńska et al., 2015).
Propriétés
Formule moléculaire |
C12H20O4 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-[(1R,2R)-2-(5-hydroxypentyl)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h9-10,13H,1-8H2,(H,15,16)/t9-,10-/m1/s1 |
Clé InChI |
SXFKEAKOXUOQGN-NXEZZACHSA-N |
SMILES isomérique |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)CCCCCO |
SMILES canonique |
C1CC(=O)C(C1CC(=O)O)CCCCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)
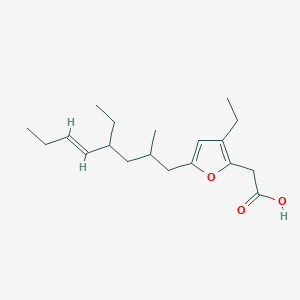
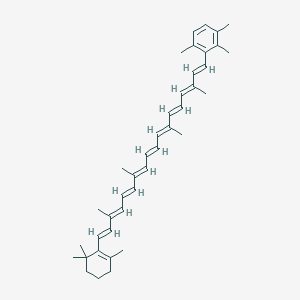

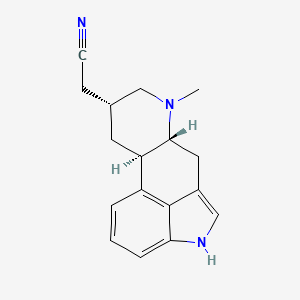
![N-(3-methylisothiazol-5-yl)-2-[1-(3-methylisoxazol-5-ylmethyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B1247265.png)
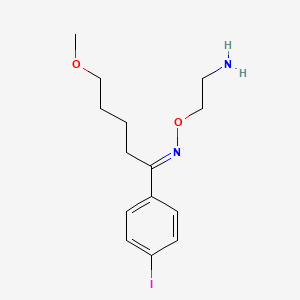
![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)
